Antiproliferative Selectivity: (-)-Cleistenolide vs. Doxorubicin in MRC-5 Normal Cells
In a direct, multi-cell-line in vitro evaluation, (-)-cleistenolide demonstrates a stark selectivity profile relative to the clinical chemotherapeutic doxorubicin. While (-)-cleistenolide exhibits a range of IC50 values against tumor cells, its activity against normal fetal lung fibroblasts (MRC-5) is essentially negligible, with an IC50 exceeding 100 µM . In contrast, numerous synthetic analogues of (-)-cleistenolide described in the literature show cytotoxicity against MRC-5 cells that is comparable to or even exceeds that of doxorubicin, which itself displays pronounced normal-cell toxicity in the same assay context [1]. This selectivity window is a critical differentiator for lead development.
| Evidence Dimension | Cytotoxicity against normal human cells (MRC-5) |
|---|---|
| Target Compound Data | IC50 > 100 µM |
| Comparator Or Baseline | Doxorubicin (and multiple synthetic cleistenolide analogues) |
| Quantified Difference | (-)-Cleistenolide shows negligible activity (>100 µM), while doxorubicin is potently cytotoxic in the same assay; many synthetic analogues are also highly toxic to MRC-5 cells [1]. |
| Conditions | In vitro MTT assay on MRC-5 (normal fetal lung fibroblast) cell line |
Why This Matters
High selectivity against normal cells is a prerequisite for a viable drug lead; this data positions (-)-cleistenolide as a superior starting point for analogue design compared to leads with significant inherent non-specific toxicity.
- [1] Benedeković, G., Popsavin, M., Kovačević, I., Kojić, V., Rodić, M., & Popsavin, V. (2020). Synthesis, antiproliferative activity and SAR analysis of (-)-cleistenolide and analogues. *European Journal of Medicinal Chemistry*, 202, 112597. View Source
